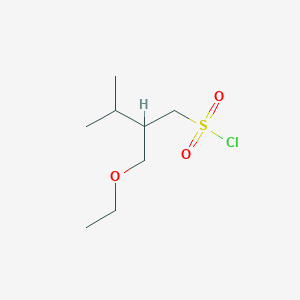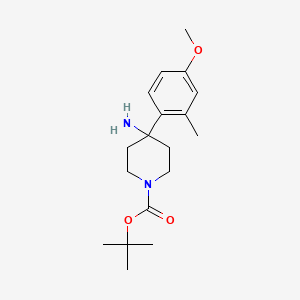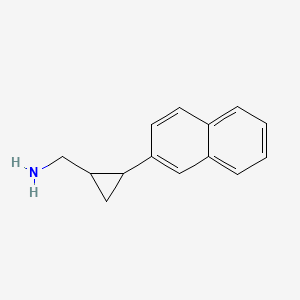
7-amino-N-methylheptanamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-amino-N-methylheptanamidehydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-N-methylheptanamidehydrochloride typically involves the reaction of heptanamide with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-amino-N-methylheptanamidehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
7-amino-N-methylheptanamidehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 7-amino-N-methylheptanamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Amphetamine: Shares structural similarities but differs in its pharmacological effects.
Methamphetamine: Similar in structure but has different biological activities.
Phenmetrazine: Another structurally related compound with distinct properties.
Uniqueness
7-amino-N-methylheptanamidehydrochloride is unique due to its specific chemical structure and the range of reactions it can undergo.
Propiedades
Fórmula molecular |
C8H19ClN2O |
|---|---|
Peso molecular |
194.70 g/mol |
Nombre IUPAC |
7-amino-N-methylheptanamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O.ClH/c1-10-8(11)6-4-2-3-5-7-9;/h2-7,9H2,1H3,(H,10,11);1H |
Clave InChI |
OEONOYCQQPOLBI-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CCCCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Amino-2-[2-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615571.png)
![5-Ethynylbicyclo[2.2.1]hept-2-ene](/img/structure/B13615572.png)



